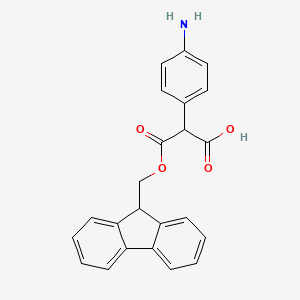

FMoc-4-aminophenyl acetic acid

Description

Contextualizing FMoc-4-aminophenyl acetic acid within Modern Organic Synthesis

In the landscape of modern organic synthesis, precision and control are paramount. This compound serves as a critical building block, particularly in the assembly of complex organic molecules. Its structure allows for its incorporation into larger molecules, acting as a stable and versatile intermediate. chemimpex.com The compound is particularly noted for its utility in peptide synthesis and drug development. chemimpex.comchemimpex.com The presence of the phenylacetic acid moiety provides a scaffold that can be further functionalized, while the Fmoc-protected amine group ensures that this part of the molecule remains unreactive until the protecting group is intentionally removed. This selective reactivity is a cornerstone of modern synthetic strategies, enabling chemists to construct intricate molecular architectures with high efficiency and yield. chemimpex.com

Significance of the Fluorenylmethoxycarbonyl (Fmoc) Protecting Group in Advanced Chemical Applications

The fluorenylmethoxycarbonyl (Fmoc) group is a base-labile amine protecting group that is fundamental to many advanced chemical applications, most notably in solid-phase peptide synthesis (SPPS). wikipedia.orgontosight.ai Its popularity stems from its stability under acidic conditions and its straightforward removal with a weak base, such as piperidine (B6355638), which does not affect most other protecting groups. wikipedia.orgtotal-synthesis.com This orthogonality is crucial in the stepwise construction of peptides, where different protecting groups must be selectively removed at various stages of the synthesis. total-synthesis.comlgcstandards.com

The Fmoc group is introduced by reacting an amine with reagents like 9-fluorenylmethyl chloroformate (Fmoc-Cl) or 9-fluorenylmethyl succinimidyl carbonate (Fmoc-OSu). ontosight.ainumberanalytics.com A key advantage of the Fmoc group is that its cleavage releases dibenzofulvene, a byproduct that can be monitored by UV spectroscopy, allowing for real-time tracking of the deprotection reaction. wikipedia.org This feature has made the Fmoc protection strategy highly amenable to automated peptide synthesis, revolutionizing the production of complex peptides for research and therapeutic purposes. total-synthesis.compubcompare.ai

Overview of Research Trajectories for this compound

The research applications of this compound are diverse and expanding. A primary area of investigation is its use as a linker or spacer molecule in the synthesis of bioconjugates. Its defined length and chemical handles make it ideal for connecting different molecular entities, such as peptides, proteins, or drug molecules. chemimpex.com

In the realm of medicinal chemistry, this compound is being explored for its potential to create novel therapeutic agents. chemimpex.com By incorporating the 4-aminophenylacetic acid core into drug candidates, researchers aim to enhance properties like stability and bioavailability. chemimpex.comchemimpex.com Furthermore, derivatives of 4-aminophenylacetic acid have been investigated for their potential antimicrobial and anticancer activities. researchgate.netnih.gov

Another significant research trajectory involves its use in the development of diagnostic tools. chemimpex.com The unique properties of this compound make it suitable for the construction of biosensors and other diagnostic assays designed to detect specific biological markers. chemimpex.com Additionally, its application extends to materials science, where it can be used to develop polymers with enhanced thermal and mechanical properties. chemimpex.com

Recent studies have also focused on using related building blocks in the synthesis of complex natural products and peptidomimetics, highlighting the versatility of such scaffolds in generating molecules with potential therapeutic applications. acs.orgmdpi.com

Physicochemical Properties of this compound

| Property | Value | Reference |

| Molecular Formula | C₂₃H₁₉NO₄ | chemimpex.comscbt.com |

| Molecular Weight | 373.41 g/mol | chemimpex.com |

| Appearance | White to off-white crystalline powder | chemimpex.com |

| Melting Point | 173 - 183 °C | chemimpex.com |

| Purity | ≥ 98% (HPLC, TLC) | chemimpex.com |

| CAS Number | 173690-53-4 | chemimpex.comscbt.com |

| MDL Number | MFCD01861339 | chemimpex.comsigmaaldrich.com |

| PubChem ID | 2756084 | chemimpex.com |

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C23H19NO4 |

|---|---|

Molecular Weight |

373.4 g/mol |

IUPAC Name |

2-(4-aminophenyl)-3-(9H-fluoren-9-ylmethoxy)-3-oxopropanoic acid |

InChI |

InChI=1S/C23H19NO4/c24-15-11-9-14(10-12-15)21(22(25)26)23(27)28-13-20-18-7-3-1-5-16(18)17-6-2-4-8-19(17)20/h1-12,20-21H,13,24H2,(H,25,26) |

InChI Key |

SRRQLDOCNILSHS-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)C(C4=CC=C(C=C4)N)C(=O)O |

Origin of Product |

United States |

Synthetic Methodologies and Reaction Optimization for Fmoc 4 Aminophenyl Acetic Acid and Its Derivatives

Strategies for the Chemical Synthesis of FMoc-4-aminophenyl acetic acid

The synthesis of N-(9-fluorenylmethoxycarbonyl)-4-aminophenylacetic acid (FMoc-4-aminophenylacetic acid) is a two-stage process that first involves the preparation of the parent amino acid, 4-aminophenylacetic acid, followed by the protection of the amino group with the fluorenylmethoxycarbonyl (Fmoc) protecting group.

The precursor, 4-aminophenylacetic acid, can be synthesized through several established routes. A common method is the reduction of 4-nitrophenylacetic acid. google.comchemicalbook.com This transformation can be achieved using various reducing agents. For instance, catalytic hydrogenation using a platinum oxide catalyst is reported to give a quantitative yield. orgsyn.org Another effective method involves the use of iron powder in an acidic medium, such as acetic acid, followed by neutralization to precipitate the product. chemicalbook.com Alternative routes include the hydrolysis of p-aminobenzyl cyanide. orgsyn.org

Once 4-aminophenylacetic acid is obtained, the crucial step is the introduction of the base-labile Fmoc protecting group. This is typically accomplished by reacting the amino group of 4-aminophenylacetic acid with an Fmoc-donating reagent. The most common reagents for this purpose are 9-fluorenylmethyl chloroformate (Fmoc-Cl) or 9-fluorenylmethylsuccinimidyl carbonate (Fmoc-OSu). wikipedia.org The reaction is generally performed in a biphasic system, such as aqueous sodium bicarbonate and an organic solvent, to facilitate the reaction and neutralize the acidic byproducts. niscpr.res.in This procedure yields the final FMoc-4-aminophenylacetic acid, which can be purified by crystallization.

Solid-Phase Peptide Synthesis (SPPS) Applications Utilizing this compound

FMoc-4-aminophenylacetic acid is a valuable building block in Fmoc-based Solid-Phase Peptide Synthesis (SPPS). chemimpex.comnih.gov SPPS allows for the stepwise assembly of a peptide chain on a solid resin support, with the Fmoc group serving as a temporary Nα-amino protecting group. peptide.comspringernature.com Its stability to acidic conditions and selective removal with a mild base like piperidine (B6355638) makes it ideal for orthogonal protection schemes. wikipedia.orgchempep.com FMoc-4-aminophenylacetic acid is incorporated into peptide sequences to act as a non-natural spacer or linker, providing structural diversity and specific functionalities to the final peptide.

Coupling Efficiency and Reaction Kinetics in SPPS with this compound

The reaction kinetics can be influenced by several factors, including steric hindrance, the choice of coupling reagents, and the reaction conditions. While FMoc-4-aminophenylacetic acid is not particularly sterically hindered, difficult couplings can still arise depending on the sequence. nih.gov To achieve high coupling efficiency, various activating agents are employed. These are broadly categorized into carbodiimides (like N,N'-diisopropylcarbodiimide, DIC) and onium salts (such as HBTU and HCTU). bachem.comluxembourg-bio.com Onium salt-based reagents often lead to faster reaction rates and are highly effective, though they require the presence of a non-nucleophilic base like N,N-diisopropylethylamine (DIPEA). bachem.com

Table 1: Common Coupling Reagents for Fmoc-SPPS

| Reagent Class | Example | Name | Notes |

|---|---|---|---|

| Carbodiimides | DIC | N,N'-Diisopropylcarbodiimide | Often used with additives like HOBt or Oxyma to suppress racemization. bachem.com |

| EDC | N-(3-Dimethylaminopropyl)-N'-ethylcarbodiimide | Water-soluble, useful in both solution and solid-phase synthesis. bachem.com | |

| Onium Salts (Aminium/Uronium) | HBTU | N,N,N',N'-Tetramethyl-O-(1H-benzotriazol-1-yl)uronium hexafluorophosphate | Highly efficient and widely used; requires a tertiary base. luxembourg-bio.commerckmillipore.com |

| HCTU | O-(6-Chlorobenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate | Known for high coupling efficiency and suppression of racemization. mesalabs.com | |

| Onium Salts (Phosphonium) | PyBOP | (Benzotriazol-1-yloxy)tripyrrolidinophosphonium hexafluorophosphate | Effective for hindered couplings. |

| Additives | HOBt | Hydroxybenzotriazole | Used with carbodiimides to form active esters and minimize racemization. peptide.com |

This table is interactive and can be sorted by column.

Monitoring the completion of the coupling reaction is crucial and can be performed using qualitative tests like the ninhydrin (B49086) (Kaiser) test, which detects free primary amines on the resin. iris-biotech.de

Stereochemical Control and Racemization Mitigation in Coupling Reactions of Aromatic Amino Acid Derivatives

Racemization, the loss of stereochemical integrity at the α-carbon, is a major side reaction in peptide synthesis, particularly for chiral amino acids. bachem.comnih.gov While 4-aminophenylacetic acid is an achiral molecule (as its α-carbon is a CH₂ group), the principles of racemization control are critical when discussing the broader class of aromatic amino acid derivatives used in SPPS.

For chiral Fmoc-protected amino acids, racemization typically occurs during the carboxyl group activation step. nih.gov Two primary mechanisms are proposed: direct enolization and the formation of a 5(4H)-oxazolone intermediate. researchgate.netbachem.com The presence of a base, often required for coupling reactions, can facilitate the abstraction of the α-proton, leading to epimerization. bachem.com Aromatic amino acids like histidine and cysteine are particularly susceptible. peptide.comnih.govnih.gov

Several strategies have been developed to mitigate racemization:

Use of Additives: The addition of reagents like 1-hydroxybenzotriazole (B26582) (HOBt) or its less hazardous alternatives like Oxyma Pure with carbodiimide (B86325) activators can significantly suppress racemization by forming less reactive, but still efficient, active esters. bachem.compeptide.com

Choice of Coupling Reagent: Modern uronium/aminium reagents such as HCTU and COMU have been designed to provide high coupling rates with reduced racemization. mesalabs.com

Base Selection: Using weaker or sterically hindered bases, such as N-methylmorpholine (NMM) or 2,4,6-collidine instead of DIPEA, can reduce the extent of racemization. bachem.comnih.gov

Temperature Control: For particularly sensitive amino acids, lowering the coupling temperature can limit racemization. nih.gov

Optimization of Chemoselective Deprotection Protocols for Fmoc-Protected Amine Functionalities

The selective removal (deprotection) of the Fmoc group is a critical repetitive step in SPPS, exposing the N-terminal amine for the next coupling cycle. genscript.com The mechanism involves a base-catalyzed β-elimination. nih.govresearchgate.net A base, typically a secondary amine, abstracts the acidic proton on the fluorene (B118485) ring's C9 position. This is followed by elimination to release the free amine, carbon dioxide, and a dibenzofulvene (DBF) byproduct. nih.gov

The most common reagent for Fmoc deprotection is a 20% solution of piperidine in a polar aprotic solvent like N,N-dimethylformamide (DMF). wikipedia.orggenscript.com Piperidine acts as both the base for the elimination and a scavenger for the reactive DBF intermediate, forming a stable adduct that prevents side reactions. wikipedia.orgresearchgate.net

Optimization of this step can be crucial for difficult sequences or to minimize side reactions. Key parameters include:

Base Concentration and Type: While 20% piperidine in DMF is standard, concentrations can be adjusted. researchgate.net For base-sensitive sequences prone to side reactions like aspartimide formation, weaker bases or modified cocktails can be used. nih.govnih.gov Alternatives to piperidine, such as piperazine (B1678402) or 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU), have been explored. wikipedia.orgpeptide.com DBU is a much stronger, non-nucleophilic base that can accelerate deprotection but requires a scavenger like piperidine to be added to trap the DBF. peptide.comchempep.com

Reaction Time: Complete deprotection is essential to avoid deletion sequences. researchgate.net The reaction progress can be monitored by observing the UV absorbance of the released dibenzofulvene-piperidine adduct, which has a strong chromophore. wikipedia.orgiris-biotech.de

Table 2: Common Fmoc Deprotection Reagents

| Reagent Cocktail | Solvent | Typical Conditions | Notes |

|---|---|---|---|

| 20% Piperidine | DMF or NMP | 2 x 5-10 min cycles | The most widely used standard method. wikipedia.orgresearchgate.net |

| 50% Piperidine | DMF | 1 x 3-5 min cycle | Faster deprotection but may increase base-catalyzed side reactions. |

| 2% DBU, 2% Piperidine | DMF | 1 x 5-10 min cycle | DBU is a stronger base, useful for difficult deprotections. peptide.com |

This table is interactive and can be sorted by column.

Solution-Phase Synthesis (SOPS) Techniques for this compound Incorporating Reactions

While SPPS is dominant, solution-phase peptide synthesis (SOPS) remains a valuable technique, especially for the large-scale production of shorter peptides or for fragments used in convergent synthesis strategies. In SOPS, all reactions are carried out in a homogeneous solution, and the product is isolated and purified after each coupling and deprotection step. sigmaaldrich.com

The use of FMoc-4-aminophenylacetic acid in SOPS follows the same fundamental principles of peptide bond formation and deprotection. The carboxyl group is activated, often using reagents like DCC or EDC in the presence of HOBt, and then reacted with the free amino group of another amino acid ester. bachem.com Acylation reactions using pre-formed Fmoc-amino acid chlorides in the presence of a catalyst like silver cyanide (AgCN) have also been reported as a rapid and racemization-free coupling method in solution. niscpr.res.in

After coupling, the Fmoc group is removed using a piperidine solution, similar to SPPS. The key difference and challenge in SOPS is the need for purification (e.g., extraction, crystallization, or chromatography) of the intermediate dipeptide after each step, which makes the process more labor-intensive than the filtration and washing cycles of SPPS.

Targeted Functionalization and Derivatization of this compound

Beyond its use as a linker in peptides, FMoc-4-aminophenylacetic acid and its parent compound, 4-aminophenylacetic acid, can serve as versatile scaffolds for further chemical modification.

With the amino group protected by Fmoc, the carboxylic acid moiety is available for various transformations. It can be converted into:

Esters: Reaction with alcohols under acidic conditions or using coupling agents can form various esters. For example, reaction with methanol (B129727) and thionyl chloride produces the methyl ester. acs.org

Amides: Coupling with primary or secondary amines using standard peptide coupling reagents yields a wide range of amides.

Acid Chlorides: Treatment with reagents like thionyl chloride or oxalyl chloride converts the carboxylic acid into a highly reactive acid chloride, which can be used for subsequent acylation reactions. srce.hrresearchgate.net

Furthermore, the aromatic ring of the phenylacetic acid core is amenable to electrophilic aromatic substitution, although the reactivity is influenced by the N-acyl group. The parent compound, 4-aminophenylacetic acid, is also a key intermediate for synthesizing heterocyclic compounds and other derivatives with potential biological activities. srce.hrresearchgate.net For instance, it can be condensed with anhydrides like phthalic anhydride (B1165640) to form isoindolinone derivatives. srce.hrresearchgate.net It can also be used as a raw material for creating isotope derivatization reagents for analytical applications by modifying the amino group. patsnap.com

Development of Novel Synthetic Routes to 4-Aminophenylacetic Acid Derivatives

The development of novel synthetic routes for derivatives of 4-aminophenylacetic acid is a significant area of research, driven by the quest for new therapeutic agents. The 4-APAA scaffold is a valuable starting point for creating a diverse library of compounds. researchgate.netsrce.hr

One prominent strategy involves using 4-APAA as a key intermediate to synthesize a range of heterocyclic compounds. A notable example is the work of Bedair et al., who developed a series of derivatives with potential antimicrobial activity. researchgate.netsrce.hr Their approach begins with the condensation of 4-aminophenylacetic acid with phthalic anhydride in refluxing glacial acetic acid. This reaction yields 2-[4-(1,3-dioxoisoindolin-2-yl)]phenylacetic acid, effectively protecting the amino group while introducing a new reactive handle. researchgate.netsrce.hr

This key intermediate is then converted to its more reactive acid chloride, 2-[4-(1,3-dioxoisoindolin-2-yl)]phenylacetylchloride, by treatment with thionyl chloride. researchgate.netsrce.hr The acid chloride serves as a versatile precursor for the synthesis of a wide array of amides and other derivatives. By reacting this acid chloride with various aromatic amines and diamines, researchers have successfully synthesized novel compounds. researchgate.netsrce.hr

The following table summarizes the synthesis of several derivatives starting from the key acid chloride intermediate, showcasing the versatility of this synthetic route. researchgate.net

| Starting Amine/Diamide | Reaction Conditions | Resulting Derivative Class |

|---|---|---|

| o-Phenylenediamine | Reflux in dry benzene | Benzimidazole derivatives |

| o-Aminophenol | Reflux in dry benzene | N-(hydroxyphenyl)acetamide derivatives |

| Anthranilic acid | Reflux in dry benzene | Acetamidobenzoic acid derivatives |

| p-Phenylenediamine | Reflux in dry benzene | bis-Acetyl-p-phenylenediamine derivatives |

| Benzidine | Reflux in dry benzene | N,N'-bis-Acetamidobiphenyl derivatives |

| Sulfanilamide | Reflux in dry benzene | N-(sulfanoyl)acetamide derivatives |

This methodology demonstrates a robust and adaptable platform for generating a library of 4-aminophenylacetic acid derivatives. The optimization of these reactions typically involves adjusting reflux times and purification methods to maximize yields and purity for each specific target molecule. researchgate.netsrce.hr This strategic approach, starting from a common intermediate, is efficient for exploring the structure-activity relationships of novel chemical entities based on the 4-APAA core.

Applications of Fmoc 4 Aminophenyl Acetic Acid in Advanced Peptide Chemistry

Role of FMoc-4-aminophenyl acetic acid in the Synthesis of Complex Peptide Architectures

Fmoc-4-aminophenylacetic acid serves as a key building block in the construction of complex peptide architectures, such as cyclic peptides and other constrained structures. The rigid phenylacetic acid backbone, when incorporated into a peptide sequence, can induce specific secondary structures and conformational pre-organization, which are often crucial for biological activity.

The synthesis of disulfide-rich cyclic peptides, for instance, benefits from the strategic incorporation of non-proteinogenic amino acids like Fmoc-4-aminophenylacetic acid. nih.gov These complex structures, often containing cystine knot motifs, have significant therapeutic potential but present synthetic challenges. nih.gov The use of specialized building blocks within the Fmoc solid-phase peptide synthesis (SPPS) framework allows for the efficient assembly of the linear peptide precursors. Subsequent solution-phase cyclization and oxidative folding are then employed to yield the final, correctly folded cyclic peptide. nih.gov While direct examples detailing the exclusive use of Fmoc-4-aminophenylacetic acid in the synthesis of a specific complex peptide architecture are not extensively documented in the provided search results, its properties as an unnatural amino acid make it a suitable candidate for inclusion in such syntheses to modulate structure and function.

Incorporation of this compound into Peptidyl Amide Structures

The C-terminal amide is a common modification in bioactive peptides, often enhancing their stability and biological activity. The synthesis of peptide amides via Fmoc-SPPS typically involves the use of specialized resins with acid-labile linkers. nih.govsigmaaldrich.com These linkers are designed to yield a C-terminal amide upon cleavage of the peptide from the solid support. nih.gov

Fmoc-4-aminophenylacetic acid can be conceptualized as a potential linker or "handle" for the synthesis of peptide amides. By attaching this molecule to a solid support, the free carboxylic acid can serve as the anchor point for the first Fmoc-protected amino acid. After the completion of the peptide chain elongation, cleavage from the support would release the peptide with a C-terminal 4-aminophenylacetamide moiety. While the search results describe the use of various anchor groups for peptide amide synthesis, nih.gov specific protocols detailing the application of Fmoc-4-aminophenylacetic acid in this context are not explicitly provided.

The general strategy for peptide amide synthesis using Fmoc chemistry involves the use of resins like Rink Amide, which are cleaved under acidic conditions to generate the C-terminal amide. sigmaaldrich.comgoogle.com The stepwise elongation of the peptide chain proceeds with Nα-Fmoc protected amino acids, and the final cleavage is typically achieved with a trifluoroacetic acid (TFA) cocktail. nih.gov

Synthetic Strategies for Peptidyl N-Alkyl Amides Utilizing this compound

The N-alkylation of the peptide backbone is a powerful strategy to enhance the pharmacokinetic properties of therapeutic peptides, such as increased stability and bioavailability. nih.gov The synthesis of peptidyl N-alkyl amides on a solid support presents unique challenges, including the potential for dialkylation and the difficulty of coupling amino acids to a secondary amine. nih.gov

One common approach for the synthesis of peptide C-terminal N-alkyl amides involves the on-resin N-alkylation of a primary amine linker, followed by the coupling of the first Fmoc-amino acid. nih.gov Resins such as the PAL-PEG-PS resin can be utilized, where the initial Fmoc group is removed, and the exposed amine is alkylated. nih.gov The subsequent coupling of Fmoc-amino acids to the resulting secondary amine can be challenging and may require optimized coupling reagents and longer reaction times. nih.gov

While Fmoc-4-aminophenylacetic acid possesses a secondary amine after the removal of the Fmoc group, its direct application as a backbone linker for the synthesis of a library of N-alkyl amides is not detailed in the provided search results. The existing strategies primarily focus on the modification of standard amide linker resins. sigmaaldrich.comnih.gov

Fmoc 4 Aminophenyl Acetic Acid in Bioconjugation Strategies and Biomolecule Modification

Design and Synthesis of Bioconjugatable Linkers Based on FMoc-4-aminophenyl acetic acid Scaffolds

The synthesis of bifunctional linkers using FMoc-4-aminophenylacetic acid typically involves the selective modification of its carboxylic acid and, after deprotection, its amino group. The carboxylic acid can be activated, for instance, as an N-hydroxysuccinimide (NHS) ester, to react with primary amines on a biomolecule or another component of the linker. adcreview.com The Fmoc-protected amine provides an orthogonal handle for further functionalization, such as the attachment of a payload or a targeting ligand, after its removal under basic conditions. nih.gov

The rational design of linkers is a balancing act between ensuring sufficient stability in circulation to prevent premature payload release and enabling efficient cleavage at the target site. dtu.dk The 4-aminophenylacetic acid scaffold contributes to this balance in several ways:

Rigidity and Stability: The aromatic ring of the 4-aminophenylacetic acid moiety imparts a degree of rigidity to the linker. igem.org Rigid linkers, in contrast to flexible linkers like polyethylene (B3416737) glycol (PEG), can help maintain a defined distance between the biomolecule and the payload, which can be crucial for preserving the biological activity of both components. igem.org The amide bond formed from the carboxylic acid and the aromatic amine linkage are generally stable under physiological conditions.

Reactivity Tuning: The reactivity of the aromatic amine can be modulated by the electronic nature of substituents on the aromatic ring. Electron-withdrawing groups can increase the acidity of the amine, which can be a factor in certain cleavage strategies, while electron-donating groups can enhance its nucleophilicity for conjugation reactions.

Self-Immolative Properties: The p-aminobenzyl group, which is structurally related to 4-aminophenylacetic acid, is a key component of many self-immolative linkers used in antibody-drug conjugates (ADCs). creativebiolabs.net In these systems, enzymatic cleavage of a nearby trigger group initiates an electronic cascade that leads to the release of the payload in its unmodified form. While 4-aminophenylacetic acid itself is not a self-immolative group, its structural motif is relevant to the design of such systems.

Table 1: Comparison of General Properties of Rigid and Flexible Linkers in Bioconjugation

| Linker Type | Representative Building Blocks | Key Properties | Impact on Bioconjugate |

| Rigid | Phenyl, Biphenyl, Alkynes | Defined length and conformation, can prevent undesirable interactions between conjugate components. | May improve pharmacokinetic profile by reducing aggregation. Can be crucial for maintaining the activity of the biomolecule and payload. |

| Flexible | Polyethylene glycol (PEG), Polypeptides (e.g., Gly-Ser repeats) | Increased hydrodynamic radius, enhanced solubility, potential for increased steric shielding. | Can improve solubility and reduce immunogenicity. May lead to heterogeneous conformations. |

This table presents generalized properties and the specific performance of any linker will depend on its complete chemical structure and the nature of the conjugated molecules.

Site-Specific Covalent Linkage of Biomolecules via this compound Derivatives

Site-specific bioconjugation is highly desirable as it leads to homogeneous products with well-defined structures and predictable properties, which is particularly important for therapeutic applications like ADCs. nih.gov Derivatives of FMoc-4-aminophenylacetic acid can be employed in strategies aimed at achieving site-specific modification of biomolecules.

The conjugation of proteins and antibodies often targets the side chains of specific amino acid residues. Lysine (B10760008), with its primary amine, is a common target due to its nucleophilicity and frequent presence on the protein surface. nih.gov

One common strategy involves activating the carboxylic acid of FMoc-4-aminophenylacetic acid (or a linker construct containing it) as an NHS ester. adcreview.com This activated ester can then react with the ε-amino groups of lysine residues on an antibody to form stable amide bonds. While this method is robust, it can lead to a heterogeneous mixture of conjugates if multiple lysine residues are accessible.

To achieve greater site-specificity, enzymatic methods or the use of engineered antibodies with specifically placed reactive handles (like a unique cysteine residue or an unnatural amino acid) are often employed. nih.gov In such cases, a derivative of 4-aminophenylacetic acid bearing a compatible reactive group (e.g., a maleimide (B117702) for reaction with a thiol, or an alkyne for click chemistry) would be synthesized.

Another approach is the use of affinity-based labeling, where a molecule with affinity for a specific site on the antibody is used to deliver a reactive group, derived from a linker, to that location, thereby increasing the local concentration and promoting a site-specific reaction. biopharminternational.com

The selective modification of specific amino acid residues in their native protein environment is a key challenge in bioconjugation.

Lysine: As mentioned, the primary amines of lysine residues are a common target. The reactivity of different lysine residues on a protein can vary depending on their local microenvironment (e.g., pKa, accessibility). It is sometimes possible to achieve a degree of selectivity for a particularly reactive lysine by carefully controlling the reaction conditions (e.g., pH, stoichiometry of the labeling reagent). nih.gov For instance, an NHS ester of a linker containing the FMoc-4-aminophenylacetic acid scaffold could be used under conditions that favor modification of the most nucleophilic lysine residues.

N-terminus: The α-amino group at the N-terminus of a protein has a lower pKa than the ε-amino group of lysine, which can sometimes be exploited to achieve selective modification at a lower pH. nih.gov

Tyrosine: The phenolic side chain of tyrosine can be targeted through electrophilic aromatic substitution reactions, such as the Mannich-type reaction with an imine generated from an aniline (B41778) derivative and formaldehyde. nih.gov This suggests a potential route for the selective modification of tyrosine using a suitably designed 4-aminophenylacetic acid derivative.

Table 2: Common Strategies for Selective Modification of Amino Acid Residues

| Target Residue | Reactive Group on Linker | Resulting Covalent Bond | Key Considerations |

| Lysine | N-Hydroxysuccinimide (NHS) ester | Amide | High abundance can lead to heterogeneity. Reactivity is pH-dependent. |

| Cysteine | Maleimide | Thioether | Requires a free thiol, which may necessitate reduction of native disulfides. Can be highly site-specific if a unique cysteine is present. |

| Tyrosine | Electrophilic species (e.g., in situ generated imine) | Carbon-Carbon | Reaction conditions need to be optimized to ensure selectivity over other residues. |

| Glutamine | Transglutaminase substrate | Isopeptide | Enzymatic method that can be highly site-specific if a recognition sequence is engineered into the protein. |

This table provides a general overview of common bioconjugation strategies.

Mechanistic Investigations of Bioconjugation Reactions Involving Aromatic Amine Moieties

The aromatic amine of 4-aminophenylacetic acid (after Fmoc deprotection) can participate in several types of bioconjugation reactions. Understanding the mechanisms of these reactions is crucial for optimizing reaction conditions and ensuring the formation of stable and well-defined bioconjugates.

The most common reaction involving the aromatic amine is likely to be acylation to form an amide bond, for example, with a carboxylic acid on a payload molecule. This is a standard peptide coupling reaction.

More complex reactions include nucleophilic aromatic substitution (SNAr), where the amine acts as a nucleophile attacking an electron-deficient aromatic ring. The thermodynamics of such reactions are generally favorable. For instance, the reaction of an amine with 2,4-dinitrofluorobenzene is a classic example of an SNAr reaction used for protein labeling. mdpi.com

The kinetics of reactions involving anilines can be influenced by pH. The nucleophilicity of the aniline is dependent on it being in its deprotonated, neutral form. The rate of aniline-catalyzed hydrazone ligation, for example, shows a significant pH dependence. nih.gov

Recent studies have also explored the photocatalytic degradation of anilines, which proceeds through radical intermediates. mdpi.com While not a bioconjugation reaction in the traditional sense, this highlights the diverse reactivity of the aniline moiety that could potentially be harnessed in novel bioconjugation strategies.

Advancement of Targeted Drug Delivery Systems Employing this compound Conjugates

Targeted drug delivery aims to increase the concentration of a therapeutic agent at the site of disease, thereby enhancing efficacy and reducing off-target toxicity. nih.gov Antibody-drug conjugates (ADCs) are a prime example of targeted drug delivery, where a potent cytotoxic drug is linked to a monoclonal antibody that specifically recognizes an antigen on the surface of cancer cells. nih.gov

The linker is a critical component of an ADC, and its design significantly impacts the therapeutic index of the conjugate. dtu.dk FMoc-4-aminophenylacetic acid can be used as a building block for linkers in such systems. Its rigidity can contribute to the stability of the ADC in circulation.

The linker can be designed to be either non-cleavable or cleavable. A non-cleavable linker results in the release of the drug along with the linker and a fragment of the antibody after the ADC is internalized by the target cell and degraded in the lysosome. A cleavable linker is designed to release the drug in response to a specific trigger in the tumor microenvironment or inside the cancer cell, such as low pH or the presence of specific enzymes. creativebiolabs.net

For example, a linker could be constructed where a drug is attached to the amino group of 4-aminophenylacetic acid via a carbamate (B1207046) linkage, and the carboxylic acid is connected to a dipeptide that is a substrate for a lysosomal enzyme like cathepsin B. tcichemicals.com Upon internalization of the ADC and cleavage of the dipeptide by cathepsin B, a self-immolative cascade could be triggered if the 4-aminophenylacetic acid moiety is part of a p-aminobenzylcarbamate (PABC) system, leading to the release of the free drug. creativebiolabs.net

Table 3: Examples of Payloads and Targeting Ligands Used in Targeted Drug Delivery Systems

| Component | Examples | Function |

| Payloads | Doxorubicin, Monomethyl auristatin E (MMAE), Duocarmycin | Cytotoxic agents that kill cancer cells. |

| Targeting Ligands | Monoclonal antibodies (e.g., Trastuzumab), Peptides (e.g., RGD), Folic acid | Bind to specific receptors or antigens on the surface of target cells. |

This table provides examples of components commonly used in the construction of targeted drug delivery systems.

Role of Fmoc 4 Aminophenyl Acetic Acid in Medicinal Chemistry and Bioactive Compound Development

Utilization of FMoc-4-aminophenyl acetic acid as a Versatile Synthetic Intermediate for Bioactive Molecules

FMoc-4-aminophenylacetic acid is widely employed as a synthetic intermediate due to its unique structural features that are advantageous in multi-step organic synthesis, particularly in Solid-Phase Peptide Synthesis (SPPS). chemimpex.comcreative-peptides.com The Fmoc group protects the amine functionality of the 4-aminophenylacetic acid core. This protecting group is stable under various reaction conditions but can be selectively removed under mild basic conditions, typically with a solution of piperidine (B6355638) in an organic solvent. creative-peptides.comthermofisher.com

This characteristic allows for the sequential addition of other amino acids or chemical moieties to build a desired molecular structure. creative-peptides.com The carboxylic acid group on the phenylacetic acid portion of the molecule provides a reactive site for coupling reactions, most commonly forming amide bonds with the amino groups of other molecules. chemimpex.com

The key attributes of FMoc-4-aminophenylacetic acid as a synthetic intermediate are summarized below:

| Feature | Advantage in Synthesis | Primary Application |

| Fmoc Protecting Group | Allows for selective deprotection of the amino group under mild basic conditions, preventing unwanted side reactions. creative-peptides.comthermofisher.com | Solid-Phase Peptide Synthesis (SPPS), solution-phase synthesis. peptidemachines.com |

| Carboxylic Acid Group | Provides a site for coupling reactions, primarily amide bond formation. chemimpex.com | Peptide chain elongation, conjugation to other molecules. nih.gov |

| Phenylacetic Acid Core | Serves as a rigid scaffold or linker, influencing the overall structure and properties of the final molecule. | Synthesis of peptidomimetics and other bioactive compounds. nih.gov |

The use of this intermediate facilitates the construction of complex peptides, peptidomimetics, and other biologically active compounds with high purity and yield. chemimpex.comnih.gov

Design and Synthesis of Novel Therapeutic Agents Incorporating this compound Structural Elements

The 4-aminophenylacetic acid scaffold is a "privileged structure" in medicinal chemistry, meaning it is a molecular framework that is recurrently found in biologically active compounds. unife.it Its incorporation into drug candidates can be a key strategy for developing new therapeutic agents. chemimpex.comnih.gov The Fmoc-protected version is a critical reagent for introducing this valuable moiety during a synthetic route.

Researchers have integrated this structural element into molecules designed to treat a range of diseases. For example, the phenylacetic acid portion is a known structural motif in certain non-steroidal anti-inflammatory drugs (NSAIDs). By using FMoc-4-aminophenylacetic acid, medicinal chemists can build upon this core, adding other functional groups or peptides to modulate activity, selectivity, and pharmacokinetic properties.

The synthesis of such agents often involves coupling FMoc-4-aminophenylacetic acid with other complex molecules. The orthogonality of the Fmoc protecting group (removable with base) compared to other common protecting groups like tert-butyloxycarbonyl (Boc) (removable with acid) is a significant advantage, allowing for precise control over the synthetic sequence. thermofisher.comnih.gov

Enhancement of Pharmaceutical Formulation Stability and Bioavailability via this compound Derived Structures

While FMoc-4-aminophenylacetic acid itself is a synthetic intermediate and not typically part of a final drug formulation, the 4-aminophenylacetic acid moiety it installs can be crucial for optimizing a drug's pharmaceutical properties. The stability and bioavailability of a therapeutic agent are critical for its efficacy. ijprajournal.commdpi.com

Modifications to the core 4-aminophenylacetic acid structure can influence key physicochemical properties:

Solubility: Derivatization of the amino or carboxylic acid groups can alter the polarity of the molecule, potentially improving its solubility in aqueous or lipid environments. ijprajournal.com

Metabolic Stability: The phenylacetic acid core can be modified to block sites of metabolic degradation, thereby increasing the drug's half-life and bioavailability.

By strategically incorporating and modifying the 4-aminophenylacetic acid unit, medicinal chemists can design prodrugs or analogs with improved absorption, distribution, metabolism, and excretion (ADME) profiles. nih.gov

Exploration of Novel Heterocyclic Compounds Bearing the 4-Aminophenylacetic Acid Moiety

The 4-aminophenylacetic acid structure is a valuable precursor for the synthesis of novel heterocyclic compounds, which are a cornerstone of medicinal chemistry. nih.govsrce.hr Heterocycles—cyclic compounds containing atoms of at least two different elements in their rings—are present in a vast number of approved drugs.

The functional groups of 4-aminophenylacetic acid (the amino group and the carboxylic acid) provide reactive handles for intramolecular or intermolecular cyclization reactions. srce.hr For instance, condensation of 4-aminophenylacetic acid with other reagents can lead to the formation of various heterocyclic systems. A study by Bedair et al. demonstrated the use of 4-aminophenylacetic acid as a key intermediate for synthesizing a series of new heterocyclic compounds with potential antimicrobial activity. srce.hrresearchgate.netnih.gov In their work, the initial reaction of 4-aminophenylacetic acid with phthalic anhydride (B1165640) yielded a precursor that was further modified to create a library of derivatives. researchgate.net

This approach allows for the generation of diverse molecular scaffolds that can be screened for various biological activities, leading to the discovery of new lead compounds for drug development. amazonaws.comfrontiersin.orgresearchgate.net

Advanced Materials Science Applications of Fmoc 4 Aminophenyl Acetic Acid

Development of Polymeric Materials with Tailored Functional Properties

The incorporation of FMoc-4-aminophenyl acetic acid into polymer chains allows for the introduction of pendant carboxylic acid functionalities after the removal of the fluorenylmethoxycarbonyl (Fmoc) protecting group. These carboxylic acid groups can serve as reactive sites for a variety of post-polymerization modifications, enabling the tailoring of the polymer's surface chemistry and bulk properties.

For instance, these functional groups can be utilized to graft other molecules, such as bioactive compounds or other polymers, onto the material's surface. This approach is instrumental in developing materials for biomedical applications, where surface properties dictate biocompatibility and cellular interactions. Furthermore, the carboxylic acid moieties can influence the polymer's solubility, adhesion, and chemical reactivity, making it adaptable for applications in coatings, adhesives, and specialized membranes.

Research in this area has demonstrated that the density of functional groups along the polymer chain can be precisely controlled by adjusting the molar ratio of this compound during polymerization. This control is crucial for achieving the desired balance of properties in the final material.

Engineering of Materials for Enhanced Mechanical Integrity

The rigid phenyl ring and the potential for strong intermolecular interactions, such as hydrogen bonding through the deprotected amine and carboxylic acid groups, make this compound a valuable component for enhancing the mechanical properties of polymers. When incorporated into the backbone of polymers like polyamides and polyimides, it can significantly increase their tensile strength and modulus.

While specific data on polymers derived directly from this compound is not extensively available in publicly accessible literature, the principles of polymer science suggest that its incorporation would lead to notable improvements in mechanical performance. The following table illustrates the potential impact on the mechanical properties of a generic aromatic polyamide upon incorporation of a rigid, functional monomer like deprotected 4-aminophenyl acetic acid.

| Property | Base Aromatic Polyamide | Polyamide with 10% 4-aminophenyl acetic acid (projected) | Polyamide with 25% 4-aminophenyl acetic acid (projected) |

|---|---|---|---|

| Tensile Strength (MPa) | 85 | 105 | 120 |

| Young's Modulus (GPa) | 3.5 | 4.2 | 5.0 |

| Elongation at Break (%) | 15 | 12 | 8 |

This table is a projection based on established principles of polymer structure-property relationships and is intended for illustrative purposes.

Fabrication of Materials with Improved Thermal Resistance

Aromatic polyamides and polyimides are renowned for their high thermal stability. The incorporation of this compound can further enhance this property. The rigid aromatic structure of the monomer contributes to a higher glass transition temperature (Tg) and improved thermal decomposition temperatures.

The presence of the phenylacetic acid moiety within the polymer chain restricts segmental motion, requiring more thermal energy to induce softening and degradation. Furthermore, the potential for strong intermolecular hydrogen bonding after deprotection of the amine can create a more physically cross-linked network, further bolstering the material's thermal stability. chemimpex.com

Research on analogous aromatic polymers has consistently shown that the inclusion of rigid, bulky side groups or main-chain components leads to a significant increase in thermal resistance. The data below provides a hypothetical comparison of the thermal properties of a standard polyimide versus one modified with 4-aminophenyl acetic acid, illustrating the expected improvements.

| Property | Standard Aromatic Polyimide | Polyimide with 15% 4-aminophenyl acetic acid (projected) |

|---|---|---|

| Glass Transition Temperature (Tg) (°C) | 250 | 275 |

| 5% Weight Loss Temperature (TGA) (°C) | 500 | 530 |

| Coefficient of Thermal Expansion (ppm/°C) | 50 | 40 |

This table is a projection based on established principles of polymer structure-property relationships and is intended for illustrative purposes.

Diagnostic and Biosensing Applications of Fmoc 4 Aminophenyl Acetic Acid

Creation of Biosensors for Specific Biological Marker Detection

The fabrication of biosensors for the detection of specific biological markers is a cornerstone of modern diagnostics. FMoc-4-aminophenyl acetic acid serves as a critical component in the construction of these devices, particularly in the functionalization of electrode surfaces for electrochemical biosensing. The aminophenylacetic acid moiety allows for the covalent attachment of the molecule to conductive surfaces, such as gold electrodes, through techniques like diazonium salt chemistry. This forms a stable and reliable anchor for the subsequent attachment of biological recognition elements.

The fluorenylmethyloxycarbonyl (Fmoc) protecting group is essential in this process. It shields the amine group during the initial surface modification steps, preventing unwanted side reactions. Once the linker is securely attached to the surface, the Fmoc group can be selectively removed under mild basic conditions, exposing the free amine. This amine then becomes available for the covalent immobilization of a variety of biomolecules, including:

Antibodies: For the development of immunosensors that can detect specific antigens, such as proteins, hormones, or pathogens.

Enzymes: To create enzyme-based biosensors that can measure the concentration of specific substrates, for example, glucose or lactate.

Nucleic Acids: For the fabrication of genosensors that can detect specific DNA or RNA sequences, which is crucial for the diagnosis of genetic disorders and infectious diseases.

Aptamers: Single-stranded DNA or RNA molecules that can bind to specific target molecules with high affinity and specificity.

The general scheme for the creation of a biosensor using this compound involves a multi-step process. Initially, the electrode surface is modified with the compound. Subsequently, the Fmoc group is cleaved to expose the amine. Finally, the desired biorecognition molecule is covalently linked to this amine. This structured approach ensures a high density of properly oriented biorecognition molecules on the sensor surface, which in turn enhances the sensitivity and specificity of the biosensor.

A closely related compound, 4-aminophenylacetic acid, has been successfully used in the development of an electrochemical impedance spectroscopy (EIS) microsensor for the detection of the herbicide glyphosate. In this application, the 4-aminophenylacetic acid was used to covalently immobilize a molecularly imprinted chitosan (B1678972) film on a gold electrode. The performance of this biosensor highlights the potential of using aminophenylacetic acid derivatives as effective linkers in biosensor construction.

Performance Characteristics of a Glyphosate Biosensor Utilizing a 4-aminophenylacetic Acid Linker

| Parameter | Value |

|---|---|

| Linear Concentration Range | 0.31 × 10⁻⁹ to 50 × 10⁻⁶ mg/mL |

| Limit of Detection (LOD) | 10⁻¹² mg/mL |

| Detection Method | Electrochemical Impedance Spectroscopy (EIS) |

| Transducer | Gold Microelectrode |

Application in Advanced Diagnostic Assays for Biomedical Research

In the realm of biomedical research, this compound is instrumental in the development of sophisticated diagnostic assays. These assays are designed to provide highly sensitive and specific detection of biomarkers associated with various diseases, enabling earlier diagnosis and a deeper understanding of disease mechanisms.

The use of this compound as a linker allows for the creation of robust and reusable biosensor platforms. For instance, in the context of an immunoassay, an antibody specific to a cancer biomarker could be immobilized on an electrode surface using this linker. The binding of the biomarker to the antibody can then be detected through a change in the electrical properties of the electrode surface, such as impedance or current. This approach offers several advantages over traditional diagnostic methods, including the potential for miniaturization, automation, and real-time analysis.

The research findings on biosensors utilizing similar linker chemistries demonstrate the potential for high sensitivity and selectivity. The ability to create a stable and well-defined interface between the biological recognition element and the transducer is critical for achieving reliable and reproducible results. The covalent linkage provided by the aminophenylacetic acid group ensures that the biorecognition molecules are firmly attached, even under stringent assay conditions.

The versatility of the amine group, unmasked after the removal of the Fmoc protector, allows for the attachment of a wide range of biomolecules. This flexibility enables researchers to design and fabricate custom diagnostic assays for a multitude of targets. For example, by immobilizing specific enzymes, researchers can develop assays to monitor metabolic processes or to screen for enzyme inhibitors. Similarly, by attaching specific DNA probes, they can create assays for the detection of genetic mutations or the presence of viral DNA.

Potential Applications of this compound-Based Diagnostic Assays

| Biomarker Type | Immobilized Biorecognition Element | Potential Diagnostic Application |

|---|---|---|

| Proteins (e.g., cancer antigens, cardiac markers) | Antibodies or Aptamers | Early cancer detection, monitoring cardiovascular disease |

| Nucleic Acids (e.g., viral RNA, specific gene sequences) | Complementary DNA/RNA probes | Infectious disease diagnosis, genetic screening |

| Small Molecules (e.g., metabolites, toxins) | Enzymes or Molecularly Imprinted Polymers | Metabolic disorder monitoring, environmental toxin detection |

Future Directions and Emerging Research Avenues for Fmoc 4 Aminophenyl Acetic Acid

Integration with High-Throughput Synthesis Technologies

The integration of FMoc-4-aminophenyl acetic acid with high-throughput synthesis technologies, such as automated solid-phase peptide synthesis (SPPS) and combinatorial chemistry, is a key area for future development. The fluorenylmethoxycarbonyl (Fmoc) protecting group is fundamental to many automated synthesis strategies due to its stability under acidic conditions and its easy removal by a weak base like piperidine (B6355638). nih.govcsic.esnih.gov This characteristic makes Fmoc-protected amino acids, including this compound, ideal for the stepwise assembly of peptides and other complex molecules in an automated fashion. nih.govrsc.org

High-throughput synthesis allows for the rapid generation of large libraries of compounds, which is invaluable for drug discovery and materials science. nih.gov By incorporating this compound as a linker or a non-natural amino acid into these libraries, researchers can systematically explore a vast chemical space to identify molecules with desired biological activities or material properties. chemimpex.comcrsubscription.com The development of novel linkers and resins compatible with Fmoc chemistry continues to be an active area of research, promising even greater efficiency and versatility in automated synthesis. sigmaaldrich.comresearchgate.net

Future research will likely focus on optimizing the conditions for incorporating this compound into various high-throughput platforms, including microarray-based synthesis for creating diverse peptide libraries in a miniaturized format. nih.gov The continued refinement of automated synthesizers and the development of new reagents will further streamline the use of this compound in generating complex molecular architectures. rsc.org

| High-Throughput Technology | Application with this compound | Potential Impact |

|---|---|---|

| Automated Solid-Phase Peptide Synthesis (SPPS) | Incorporation as a non-natural amino acid or specialized linker. chemimpex.comsigmaaldrich.com | Accelerated synthesis of novel peptides and peptidomimetics for therapeutic and diagnostic applications. |

| Combinatorial Chemistry | Use as a core scaffold or building block in the generation of diverse chemical libraries. nih.govtaylorandfrancis.com | Rapid identification of lead compounds in drug discovery and new materials with unique properties. |

| Microarray Synthesis | Fabrication of high-density peptide or small molecule arrays for screening purposes. nih.gov | High-throughput screening of biological interactions and enzyme activities. |

Computational Chemistry and Molecular Modeling Studies of this compound Interactions

Computational chemistry and molecular modeling offer powerful tools to predict and understand the interactions of molecules at the atomic level. While specific computational studies on this compound are not yet widespread, the application of these methods holds significant promise for elucidating its behavior in various chemical and biological systems.

Molecular modeling can be employed to predict the binding affinities of peptides and small molecules containing the 4-aminophenyl acetic acid moiety with biological targets such as proteins and enzymes. nih.gov By simulating the interactions between the ligand and the active site of a protein, researchers can gain insights into the key structural features responsible for binding and activity. This information can then be used to design more potent and selective inhibitors or modulators.

Furthermore, computational studies can aid in the design of novel linkers and bioconjugates based on this compound. By modeling the conformational preferences and reactivity of different derivatives, it is possible to identify candidates with optimal properties for specific applications, such as enhanced stability or improved cell permeability. As computational methods become more accurate and accessible, their integration into the research and development workflow for this compound and its derivatives will undoubtedly accelerate the discovery of new applications.

| Computational Method | Potential Application to this compound | Expected Outcome |

|---|---|---|

| Molecular Docking | Predicting the binding mode and affinity of derivatives with target proteins. | Identification of promising drug candidates and optimization of ligand-receptor interactions. |

| Molecular Dynamics (MD) Simulations | Investigating the conformational dynamics and stability of peptides and bioconjugates containing the 4-aminophenyl acetic acid moiety. | Understanding the structural basis of molecular recognition and guiding the design of more effective molecules. |

| Quantum Mechanics (QM) Calculations | Studying the electronic properties and reactivity of this compound and its derivatives. | Rationalizing reaction mechanisms and designing novel synthetic routes. |

Green Chemistry Approaches in this compound Synthesis

The principles of green chemistry are increasingly being applied to the synthesis of fine chemicals and pharmaceuticals to minimize environmental impact. unibo.it The synthesis of this compound and its subsequent use in peptide synthesis are areas ripe for the implementation of more sustainable practices. peptide.com

A key focus of green chemistry in the context of Fmoc-based SPPS is the reduction of solvent consumption. rsc.org Traditional SPPS protocols involve numerous washing steps, leading to the generation of significant amounts of solvent waste. csic.es Researchers are exploring strategies such as "in situ" Fmoc deprotection, where the deprotection and coupling steps are combined to reduce the number of washes required. peptide.comrsc.org The development of more environmentally friendly solvents and reagents is another important avenue of research.

Furthermore, enzymatic synthesis presents an attractive alternative to traditional chemical methods for the preparation of peptides and related compounds. researchgate.netnih.gov Enzymes can catalyze reactions with high specificity and efficiency under mild conditions, often in aqueous media, thereby reducing the need for harsh reagents and organic solvents. nih.gov The development of enzymatic methods for the synthesis and modification of molecules containing this compound could lead to more sustainable and cost-effective manufacturing processes.

| Green Chemistry Strategy | Application in the Context of this compound | Benefit |

|---|---|---|

| Solvent Reduction | Implementing "in situ" Fmoc removal protocols and exploring greener solvent alternatives in SPPS. peptide.comrsc.org | Minimized waste generation and reduced environmental impact. |

| Atom Economy | Designing more efficient synthetic routes to this compound that maximize the incorporation of starting materials into the final product. | Increased resource efficiency and reduced production costs. |

| Enzymatic Synthesis | Utilizing enzymes for the synthesis and modification of peptides and bioconjugates containing the 4-aminophenyl acetic acid moiety. researchgate.netnih.gov | Milder reaction conditions, higher selectivity, and reduced use of hazardous reagents. |

Expanding the Scope of Selective Bioconjugation Methodologies with this compound Derivatives

Bioconjugation, the covalent linking of two molecules where at least one is a biomolecule, is a powerful tool in chemical biology, drug delivery, and diagnostics. chemimpex.com The development of selective and efficient bioconjugation methods is crucial for creating well-defined and functional bioconjugates. nih.gov this compound and its derivatives can serve as valuable platforms for developing novel bioconjugation strategies.

One promising area is the development of bioorthogonal reactions, which are chemical reactions that can occur inside living systems without interfering with native biochemical processes. nih.govnih.gov By functionalizing this compound with a bioorthogonal handle, such as an azide (B81097) or an alkyne, it can be incorporated into peptides or other molecules and subsequently labeled with a probe or drug molecule. rsc.orgrsc.org This approach allows for the site-specific modification of biomolecules in complex biological environments.

Furthermore, derivatives of this compound can be designed to target specific amino acid residues on proteins, enabling the selective modification of native proteins without the need for genetic engineering. rsc.org For example, a derivative containing a reactive group that specifically targets arginine or lysine (B10760008) residues could be used to attach a payload to a specific site on an antibody for the development of antibody-drug conjugates. rsc.org The continued exploration of new chemoselective ligation chemistries will undoubtedly expand the toolkit for bioconjugation and create new opportunities for the application of this compound derivatives. nih.gov

| Bioconjugation Methodology | Role of this compound Derivatives | Potential Application |

|---|---|---|

| Bioorthogonal Chemistry | Incorporation of bioorthogonal functional groups (e.g., azides, alkynes) for subsequent labeling. nih.govrsc.org | Live-cell imaging, targeted drug delivery, and proteomic studies. |

| Site-Selective Protein Modification | Development of derivatives that can selectively react with specific amino acid residues on native proteins. rsc.org | Creation of homogeneous antibody-drug conjugates and other protein therapeutics with improved efficacy and safety profiles. |

| Chemoselective Ligation | Design of novel linkers that participate in specific and efficient ligation reactions. nih.gov | Construction of complex biomolecular architectures and functional materials. |

Q & A

Q. What are the standard protocols for synthesizing FMoc-4-aminophenyl acetic acid, and how can purity be ensured during synthesis?

- Methodological Answer : Synthesis typically involves Fmoc protection of the 4-aminophenyl acetic acid precursor. A common approach is coupling the amine group with Fmoc-Cl (9-fluorenylmethyl chloroformate) under basic conditions (e.g., sodium bicarbonate in THF/water). Purification is achieved via column chromatography using gradients of ethyl acetate and hexane. Purity validation requires HPLC (C18 column, acetonitrile/water mobile phase with 0.1% TFA) and NMR (¹H/¹³C in DMSO-d6 or CDCl₃) .

Q. Which analytical techniques are most reliable for characterizing this compound?

- Methodological Answer :

- HPLC : Use reversed-phase chromatography with UV detection (λ = 254 nm) to assess purity. Retention times and peak symmetry indicate structural integrity .

- NMR : ¹H NMR should show peaks for the Fmoc group (δ 7.2–7.8 ppm, aromatic protons) and the acetic acid moiety (δ 3.5–4.0 ppm, methylene protons). ¹³C NMR confirms carbonyl groups (δ ~170 ppm) .

- Mass Spectrometry (MS) : ESI-MS in negative mode detects the molecular ion [M-H]⁻, with expected m/z matching the molecular formula .

Q. How should this compound be stored to prevent degradation?

- Methodological Answer : Store at -20°C in airtight, light-protected containers under inert gas (e.g., argon). Desiccants like silica gel prevent hydrolysis. Pre-dissolved samples in DMF or DMSO should be aliquoted to avoid freeze-thaw cycles .

Advanced Research Questions

Q. How can reaction conditions be optimized to minimize premature Fmoc deprotection during peptide coupling?

- Methodological Answer : Premature deprotection often occurs under basic or high-temperature conditions. Optimize by:

- Using mild bases (e.g., DIEA instead of DBU) in coupling reactions.

- Limiting reaction temperatures to ≤25°C.

- Monitoring pH (maintain 8–9) to avoid alkaline hydrolysis. Validate stability via TLC or inline HPLC monitoring .

Q. What strategies resolve contradictions in stability data under varying pH or solvent systems?

- Methodological Answer :

- Controlled Replicates : Perform stability assays in triplicate under standardized conditions (e.g., 37°C, pH 4–9 buffers).

- Analytical Cross-Validation : Compare HPLC, NMR, and UV-Vis data to identify degradation products. For example, acetic acid byproducts (from hydrolysis) can be quantified via titration (0.1M NaOH, phenolphthalein indicator) .

- Kinetic Studies : Plot degradation rates (ln[concentration] vs. time) to model pH-dependent stability .

Q. How can researchers troubleshoot low yields in this compound-mediated peptide synthesis?

- Methodological Answer :

- Stoichiometry Adjustments : Ensure a 1.2–1.5 molar excess of this compound relative to the peptide resin.

- Coupling Efficiency : Use HOBt/DIC activation to enhance reaction rates. Monitor via Kaiser test (ninhydrin) for unreacted amines.

- Side-Reaction Mitigation : Add 2% v/v DIEA to scavenge acids that promote deprotection .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.